Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1251033-23-4 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . The synthesis involves the use of α-bromoketones and 2-aminopyridines . The reaction conditions vary depending on the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 269.1 .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is utilized in the field of synthetic chemistry, particularly in catalysis processes. A notable application involves its role in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is significant for the pharmaceutical industry, especially in the synthesis of boronic acids and esters, which are crucial for active pharmaceutical ingredient (API) production. The regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate demonstrates the compound's potential in forming dimerization products that serve as precursors for anti-cancer and anti-tuberculosis agents. Such applications underscore the compound's versatility in contributing to the development of new therapeutic agents through innovative synthesis pathways (Sanghavi et al., 2022).
Antimicrobial and Antiviral Research
The compound also finds application in antimicrobial and antiviral research. For instance, derivatives of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. This research highlighted the compound's utility in inhibiting the replication of HBV DNA, with some derivatives showing promising efficacy. Such findings are crucial for advancing antiviral therapy, particularly in the development of novel treatments for HBV (Chen et al., 2011).
Development of Novel Heterocyclic Compounds
This compound serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The exploration of its derivatives has led to the creation of compounds with varied therapeutic potentials, including antioxidant, antimicrobial, and anticancer activities. Such research is instrumental in the discovery of new drugs and contributes significantly to medicinal chemistry and pharmacology (Youssef & Amin, 2012).
Safety and Hazards
The safety information available indicates that Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Mode of Action
It is known that the compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions
Biochemical Pathways
The compound’s synthesis involves a chemodivergent process, forming N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The downstream effects of these pathways are subject to ongoing research.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .
Result of Action
Some related compounds have shown signs of apoptosis at certain concentrations , suggesting potential cytotoxic activity. More research is needed to fully understand the effects of this compound.
Propiedades
IUPAC Name |
ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJSQRCXJXDNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C(N2C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.